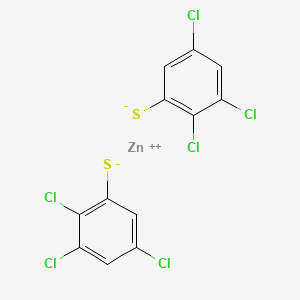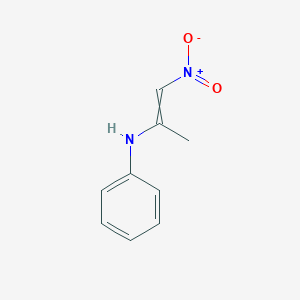
N-(1-Nitroprop-1-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Nitroprop-1-en-2-yl)aniline is a chemical compound characterized by the presence of a nitro group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Nitroprop-1-en-2-yl)aniline typically involves the nitration of aniline derivatives. One common method is the reaction of aniline with nitroalkenes under controlled conditions. The nitration process often requires the use of strong nitrating agents such as nitric acid or nitronium tetrafluoroborate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Nitroprop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can produce nitroso compounds .
Aplicaciones Científicas De Investigación
N-(1-Nitroprop-1-en-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-Nitroprop-1-en-2-yl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, potentially leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl-2-nitropropene: Similar structure but different reactivity and applications.
N-(2-Chloroprop-2-en-1-yl)aniline: Similar substitution pattern but different functional groups.
Uniqueness
N-(1-Nitroprop-1-en-2-yl)aniline is unique due to its specific combination of a nitro group and an aniline moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62875-03-0 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
N-(1-nitroprop-1-en-2-yl)aniline |
InChI |
InChI=1S/C9H10N2O2/c1-8(7-11(12)13)10-9-5-3-2-4-6-9/h2-7,10H,1H3 |
Clave InChI |
ZSPDYXDLESVVHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C[N+](=O)[O-])NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


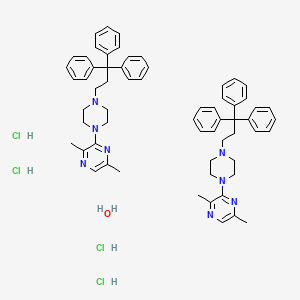
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)


![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)



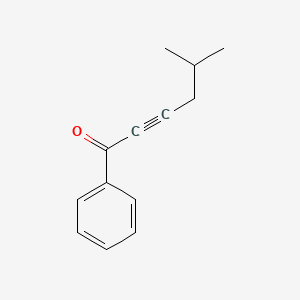
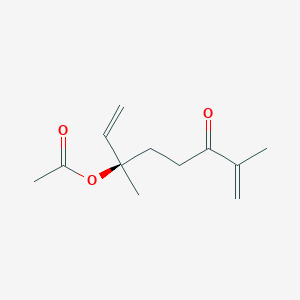
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
